5-Methyl-2-pyrrolidin-3-yl-1h-imidazole dihydrochloride
Overview
Description
5-Methyl-2-pyrrolidin-3-yl-1h-imidazole dihydrochloride is a chemical compound with the IUPAC name 5-methyl-2-(2-pyrrolidinyl)-1H-benzimidazole dihydrochloride . It has a molecular weight of 274.19 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15N3.2ClH/c1-8-4-5-9-11(7-8)15-12(14-9)10-3-2-6-13-10;;/h4-5,7,10,13H,2-3,6H2,1H3,(H,14,15);2*1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid . The SMILES string for this compound is CC1=CC=C2NC(C3NCCC3)=NC2=C1.Cl , which represents its structural formula.Scientific Research Applications
Angiotensin II Receptor Antagonists
A study investigated a series of compounds including 5-[1-[4-[(4,5-disubstituted-1H-imidazol-1-yl)methyl]-substituted]-1H-pyrrol-2-yl]-1H-tetrazoles as novel AT1-selective angiotensin II receptor antagonists. These compounds showed potential in modulating angiotensin-induced blood pressure increases (Bovy et al., 1993).
Synthesis and Inotropic Activity
The synthesis and inotropic activity of 1,2-dihydro-5-imidazo[1,2-a]pyridinyl-2(1H)-pyridonones, including compounds related to 5-methyl-2-pyrrolidin-3-yl-1h-imidazole dihydrochloride, were examined. These compounds showed promise as potent and selective inhibitors of phosphodiesterase III, with potential applications in treating congestive heart failure (Yamanaka et al., 1991).
Antimicrobial Activities
Research on 1-((5-chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-N-ethylpyrrolidine-2-carboxamide, a compound related to 5-methyl-2-pyrrolidin-3-yl-1h-imidazole dihydrochloride, revealed its antimicrobial activities against various Gram-positive and Gram-negative bacteria, although the synthesized compound showed no activities against the tested organisms (Ovonramwen et al., 2021).
Antibacterial and Antifungal Activities
A study on novel 3-aryl-5H-pyrrolo[1,2-a]imidazole and 5H-imidazo[1,2-a]azepine quaternary salts, related to 5-methyl-2-pyrrolidin-3-yl-1h-imidazole dihydrochloride, demonstrated antibacterial and antifungal activity. Some compounds in this series showed broad activity spectrum towards various bacterial and fungal strains (Demchenko et al., 2021).
Synthesis and Bioactivity of Pyrroline-2-ones
The synthesis of 5-aryl-4-acyl-3-hydroxy-1-[2-(imidazolyl-3-yl)ethyl]-3-pyrroline-2-ones, which are related to 5-methyl-2-pyrrolidin-3-yl-1h-imidazole dihydrochloride, was conducted, and their analgesic activity and hemostatic action were investigated (Gein et al., 2020).
Synthesis and Enhanced Stability of Nitroxides
A study on the synthesis of tetraethyl imidazole nitroxides, related to 5-methyl-2-pyrrolidin-3-yl-1h-imidazole dihydrochloride, explored their potential as pH-sensitive spin probes. These new nitroxides exhibited enhanced stability in the presence of ascorbate and in rat blood, providing advantages for application as functional EPR probes (Kirilyuk et al., 2004).
Oxidative Dehydrogenation in Complexation Reaction
Research on 5-(pyridine-2-yl-methyl)-2-thioxo-4-imidazolidinones, related to 5-methyl-2-pyrrolidin-3-yl-1h-imidazole dihydrochloride, showed that treatment with copper(II) chloride dihydrate led to the formation of a dinuclear copper complex, indicating the potential for oxidative dehydrogenation in complexation reactions (Majouga et al., 2015).
Safety And Hazards
properties
IUPAC Name |
5-methyl-2-pyrrolidin-3-yl-1H-imidazole;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH/c1-6-4-10-8(11-6)7-2-3-9-5-7;;/h4,7,9H,2-3,5H2,1H3,(H,10,11);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZEYXXAYNUCVKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1)C2CCNC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-pyrrolidin-3-yl-1h-imidazole dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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